3-Amino-2-chloroisonicotinamide
Overview
Description
3-Amino-2-chloroisonicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is characterized by the presence of amino and chloro functional groups attached to an isonicotinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloroisonicotinamide typically involves the reaction of methyl 3-amino-2-chloroisonicotinate with ammonia gas in a methanol solution. The reaction is carried out at room temperature (20-25°C) for two days . The crude product is then concentrated and purified to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Amino-2-chloroisonicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential antimicrobial and antitumor activities.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of various organic compounds and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloroisonicotinamide involves its interaction with specific molecular targets and pathways. The amino and chloro functional groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Amino-2-chloropyridine-4-carboxamide
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
- Methyl 5-amino-6-chloronicotinate
Comparison: 3-Amino-2-chloroisonicotinamide is unique due to its specific combination of amino and chloro functional groups on the isonicotinamide backbone. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in medicinal chemistry and other research fields .
Properties
IUPAC Name |
3-amino-2-chloropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUCBIZSYQTOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376239 | |
Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342899-34-7 | |
Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-chloropyridine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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